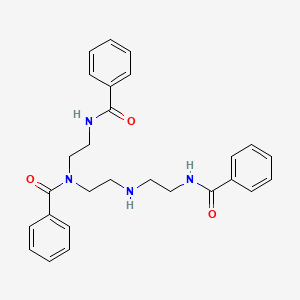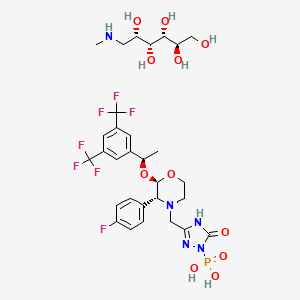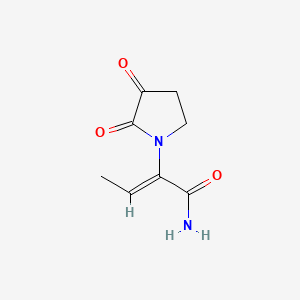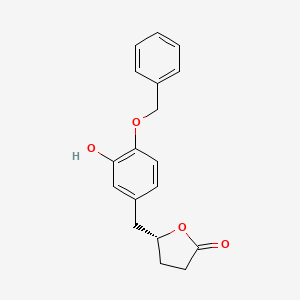
(R)-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydrofuran ring fused with a benzyl group, which is further substituted with benzyloxy and hydroxy groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the dihydrofuran ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzyloxy and hydroxy groups are introduced via selective protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. The choice of solvents, temperature, and pressure conditions are also critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrofuran derivative with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce a dihydrofuran derivative with altered substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with specific functionalities.
Mécanisme D'action
The mechanism of action of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy groups may form hydrogen bonds with target molecules, while the dihydrofuran ring provides structural stability. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(4-Methoxy-3-hydroxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
®-5-(4-Hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is unique due to the presence of both benzyloxy and hydroxy groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(5R)-5-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-16-11-14(10-15-7-9-18(20)22-15)6-8-17(16)21-12-13-4-2-1-3-5-13/h1-6,8,11,15,19H,7,9-10,12H2/t15-/m1/s1 |
Clé InChI |
VZYANJVNOMHOER-OAHLLOKOSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
SMILES canonique |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


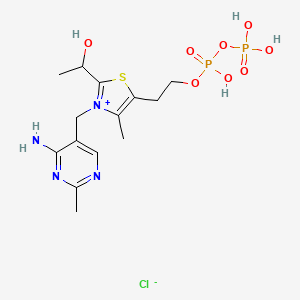

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

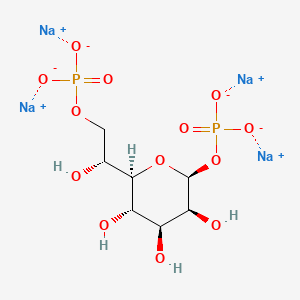
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)


